

Application Notes and Protocols: Topical Paromomycin Sulphate for Cutaneous Leishmaniasis

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Compound of Interest

Compound Name: Paromomycin sulphate

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Abstract

Cutaneous leishmaniasis (CL) is a parasitic skin disease caused by Leishmania protozoa, presenting a significant public health challenge in many parts of the world.[1][2][3] Standard treatments, such as pentavalent antimonials, are often limited by systemic toxicity, high cost, and poor patient compliance.[4][5] Topical therapy offers an attractive alternative by delivering the drug directly to the affected lesions, minimizing systemic exposure.[6][7] Paromomycin, an aminoglycoside antibiotic, has been extensively investigated as a topical treatment for CL.[5][8] These application notes provide a comprehensive summary of the clinical efficacy of various topical paromomycin formulations, detailed experimental protocols for their preparation and evaluation, and insights into the drug's mechanism of action.

Clinical Efficacy of Topical Paromomycin Formulations

Numerous clinical trials have evaluated the efficacy of topical paromomycin, often in combination with penetration enhancers, against different Leishmania species. The concentration of paromomycin has typically been 15% w/w in various ointment or cream bases.[6][9] Efficacy varies depending on the Leishmania species (Old World vs. New World), the specific formulation, and the comparator used in the trial.[4][10]

Summary of Clinical Trial Data

The following tables summarize the quantitative data from key randomized controlled trials.

Table 1: Efficacy of 15% Paromomycin Cream in Old World Cutaneous Leishmaniasis (L. major)

| Treatment Group | No. of Patients | Cure Rate (%) | 95% Confidence Interval (CI) | Comparator | Comparator Cure Rate (%) | P-value | Reference |
|-----------------------------------|-----------------|---------------|------------------------------|--------------------|--------------------------|-----------------|-----------------------------------------|
| 15% Paromomycin + 0.5% Gentamicin | 125 | 81 | 73 - 87 | Vehicle Control | 58 | <0.001 | [2] [9] |
| 15% Paromomycin | 125 | 82 | 74 - 87 | Vehicle Control | 58 | <0.001 | [2] [9] |
| 15% Paromomycin + 12% MBCL | 40 | Not Specified | Not Specified | Oral Ketoconazole | Not Specified | Not Specified | [11] |
| 15% Paromomycin + 10% Urea | 30 | 17 | Not Specified | Placebo (10% Urea) | 20 | Not Significant | [12] |

MBCL: Methylbenzethonium Chloride

Table 2: Efficacy of 15% Paromomycin Cream in New World Cutaneous Leishmaniasis

| Leishmania Species | Treatment Group | No. of Patients | Cure Rate (%) | 95% Confidence Interval (CI) | Comparator | Comparator Cure Rate (%) | P-value | Reference |
|--------------------|-----------------------------------|-----------------|---------------|------------------------------|------------------------------|--------------------------|---------------|-----------|
| L. braziliensis | 15% Paromomycin-Aquaphilic | 40 | 77.5 | 62.5 - 88 | Aquaphilic Vehicle | 10 | <0.0001 | [6][7] |
| L. braziliensis | 15% Paromomycin-Aquaphilic | 40 | 77.5 | 62.5 - 88 | Intralesional Pentamidine | 70 | Not Specified | [6][7] |
| L. panamensis | 15% Paromomycin + 0.5% Gentamicin | 199 | 79 | 72 - 84 | 15% Paromomycin Alone | 78 | 0.84 | [5][13] |
| L. panamensis | 15% Paromomycin | 200 | 78 | 74 - 87 | 15% Paromomycin + Gentamicin | 79 | 0.84 | [5][13] |

Safety and Tolerability

Topical paromomycin is generally well-tolerated. The most common adverse events are mild-to-moderate application-site reactions, including dermatitis, pain, pruritus, and small vesicles.[2][5][13] Systemic side effects are significantly fewer with topical paromomycin compared to parenteral pentavalent antimony compounds.[4][10]

Experimental Protocols

This section details the protocols for the preparation and evaluation of topical paromomycin formulations.

Protocol for Preparation of 15% Paromomycin Cream

This protocol is adapted from methods used in clinical trials for a hydrophilic cream base designed to enhance drug penetration.[\[14\]](#)

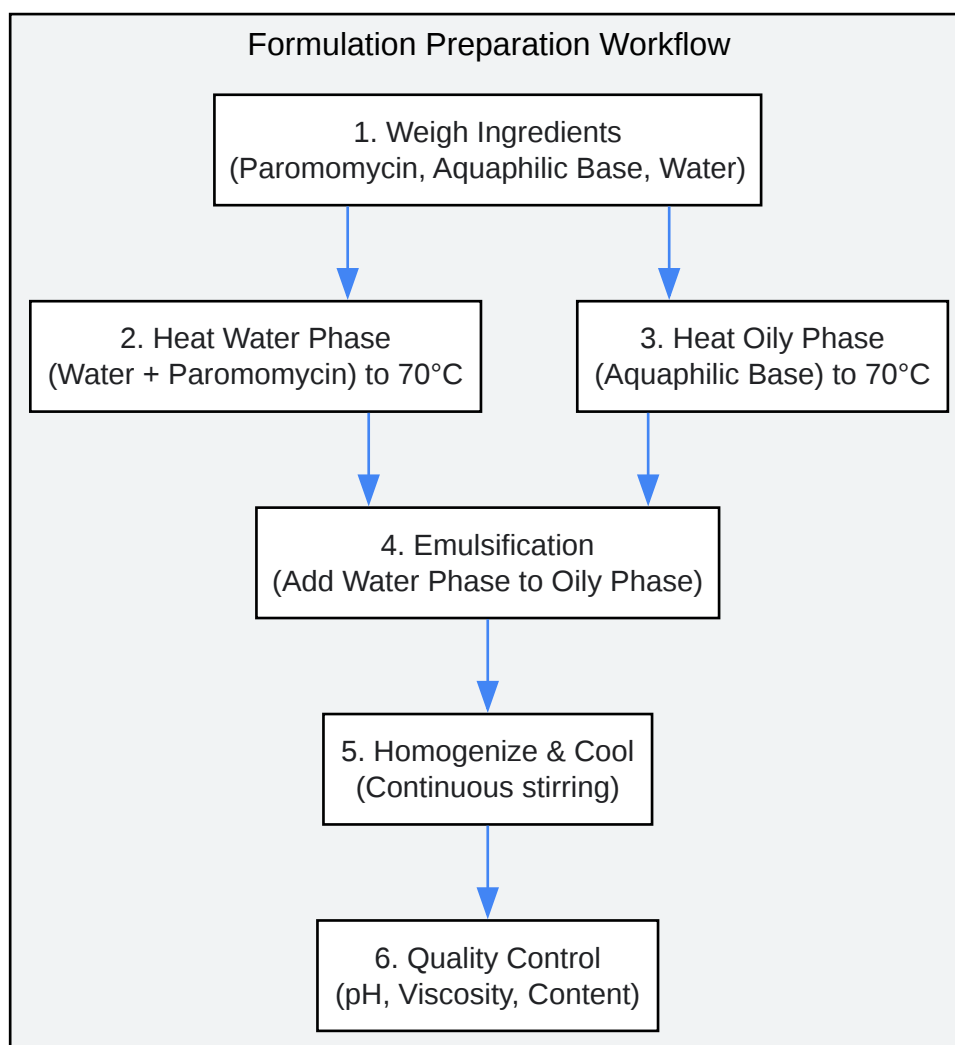
Materials:

- **Paromomycin Sulphate** powder
- Aquaphilic base with 10% Carbamide (Urea)
- Purified, sterile water
- Beakers
- Heating plate with magnetic stirrer
- Ointment mill or homogenizer

Procedure:

- **Weigh Ingredients:** For a 150 g batch, weigh 22.5 g of **paromomycin sulphate**. Weigh 101.7 g of Aquaphilic base with 10% Carbamide.
- **Heat Phases:** In separate beakers, heat 25 mL of purified water to approximately 70°C. In another beaker, heat the Aquaphilic base to approximately 70°C.[\[15\]](#)
- **Dissolve Drug:** Add the **paromomycin sulphate** powder to the heated water and stir until fully dissolved.
- **Emulsification:** Slowly add the aqueous drug solution (water phase) to the melted Aquaphilic base (oily phase) while mixing continuously with an overhead stirrer or homogenizer.[\[15\]](#)

- **Cooling & Homogenization:** Continue mixing while the formulation cools to room temperature to ensure a uniform and stable cream.
- **Final Processing:** For a smooth final product, pass the cream through an ointment mill.
- **Quality Control:** Perform standard QC tests, including visual inspection for homogeneity, pH measurement, viscosity, and drug content uniformity.



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Caption: Workflow for preparing a 15% Paromomycin cream.

Protocol for In Vitro Anti-Leishmanial Activity Assay

This protocol is used to determine the 50% inhibitory concentration (IC₅₀) of the formulation against Leishmania parasites.

Materials:

- Leishmania promastigotes (e.g., *L. major*, *L. tropica*) in logarithmic growth phase
- RPMI-1640 medium supplemented with Fetal Bovine Serum (FBS)
- Paromomycin formulation and vehicle control
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
- 96-well microtiter plates
- Spectrophotometer (plate reader)

Procedure:

- **Parasite Culture:** Culture Leishmania promastigotes in supplemented RPMI-1640 medium to a density of approximately 1×10^6 cells/mL.[\[16\]](#)
- **Serial Dilutions:** Prepare serial dilutions of the paromomycin formulation and the vehicle control in the culture medium.
- **Plating:** Add 100 μ L of the parasite suspension to each well of a 96-well plate.
- **Treatment:** Add 100 μ L of the drug/vehicle dilutions to the respective wells. Include wells with parasites only (negative control) and medium only (blank).
- **Incubation:** Incubate the plates at 25-26°C for 72 hours.
- **MTT Assay:** Add 20 μ L of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours. Living parasites will convert the yellow MTT to purple formazan crystals.
- **Readout:** Add 100 μ L of a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals. Read the absorbance at 570 nm using a plate reader.

- Calculation: Calculate the percentage of viability compared to the negative control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).[\[17\]](#)

Protocol for In Vivo Efficacy in a Murine Model

The BALB/c mouse model is commonly used to evaluate the efficacy of anti-leishmanial compounds for CL.[\[18\]](#)[\[19\]](#)

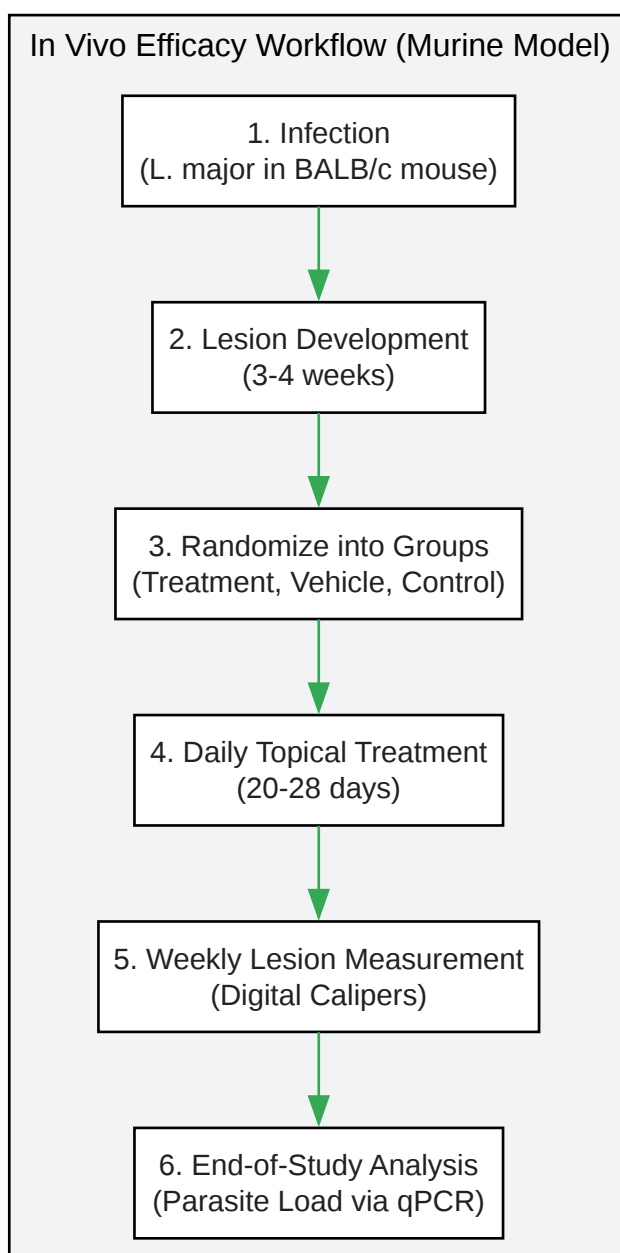
Materials:

- 6-8 week old female BALB/c mice
- Stationary-phase Leishmania major promastigotes
- Topical paromomycin formulation and vehicle control
- Insulin syringes with 27-30 gauge needles
- Digital calipers
- Anesthetic (e.g., isoflurane)

Procedure:

- Infection: Anesthetize the mice. Subcutaneously inject 2×10^6 stationary-phase L. major promastigotes in 50 μ L of saline into the base of the tail or a footpad.[\[17\]](#)[\[18\]](#)
- Lesion Development: Monitor the mice weekly. Lesions typically develop and become measurable within 3-4 weeks.
- Grouping: Once lesions are established (e.g., 3-5 mm in diameter), randomize the mice into treatment groups (e.g., Paromomycin formulation, Vehicle control, Untreated control).
- Treatment: Apply a thin layer of the assigned topical formulation to completely cover the lesion once or twice daily for a specified period (e.g., 20-28 days).[\[16\]](#)[\[18\]](#)
- Efficacy Assessment:

- Lesion Size: Measure the lesion diameter in two perpendicular dimensions using digital calipers weekly during and after the treatment period.[16][18]
- Parasite Load (Optional): At the end of the study, euthanize the mice. Excise the lesion and draining lymph nodes. Quantify the parasite burden using limiting dilution assay or quantitative PCR (qPCR).[20]
- Data Analysis: Compare the change in lesion size and the final parasite load between the treatment groups using appropriate statistical tests (e.g., ANOVA, t-test).



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Caption: Workflow for evaluating topical drug efficacy in a mouse model.

Clinical Trial Protocol Synopsis

This section provides a generalized workflow for a Phase 3 clinical trial, based on published studies.[\[5\]](#)[\[9\]](#)[\[21\]](#)

Objective: To evaluate the efficacy and safety of 15% topical paromomycin compared to a vehicle control for the treatment of ulcerative CL.

Study Design: Randomized, double-blind, vehicle-controlled, parallel-group trial.

Patient Population: Patients with 1-5 ulcerative lesions confirmed to be CL by parasitological examination (smear or culture).[\[11\]](#)

Treatment Regimen:

- Treatment Arm: 15% Paromomycin cream applied topically to each lesion once daily for 20 days.[\[2\]](#)[\[9\]](#)
- Control Arm: Vehicle cream applied in the same manner.

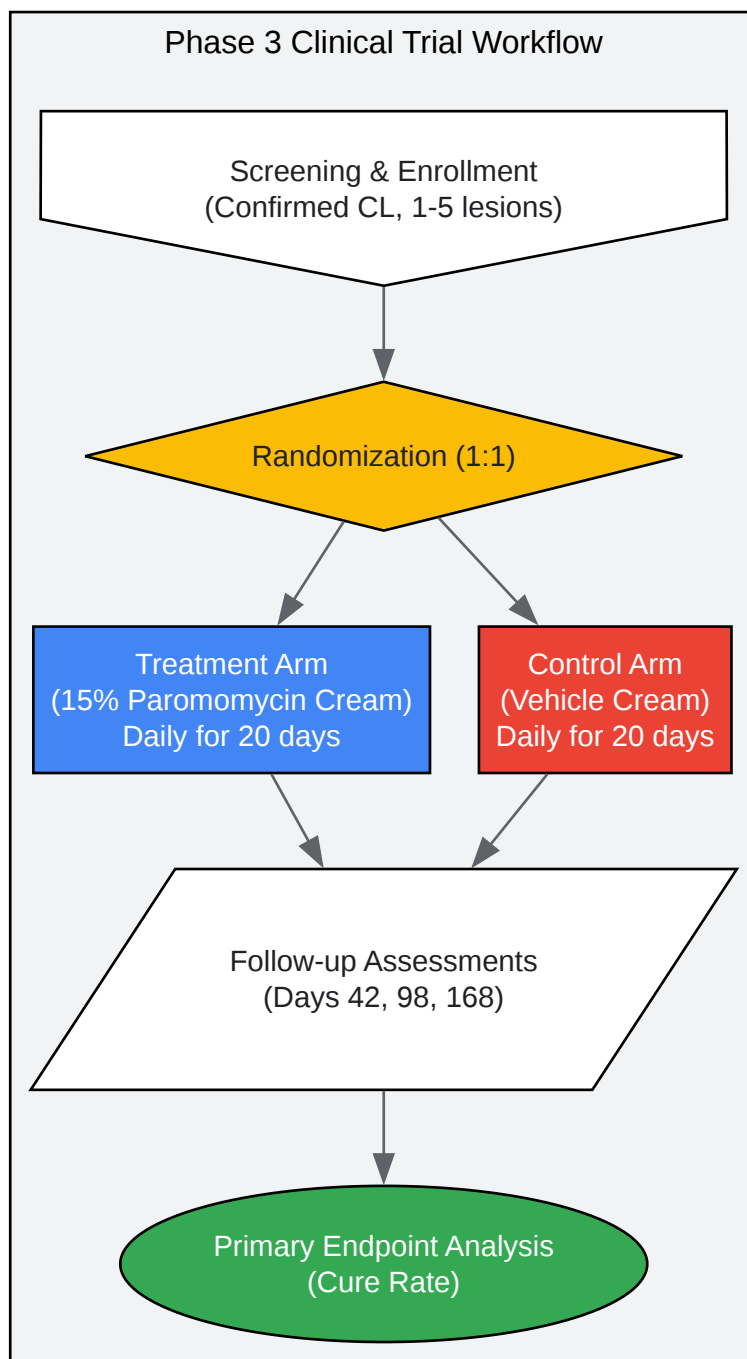
Primary Endpoint:

- Cure of the index lesion, defined as a composite of:
 - Initial response: $\geq 50\%$ reduction in lesion size by Day 42.[\[2\]](#)
 - Complete healing: Full re-epithelialization by Day 98.[\[2\]](#)[\[9\]](#)
 - No relapse: Absence of recurrence at the lesion site by Day 168.[\[2\]](#)[\[9\]](#)

Secondary Endpoints:

- Time to complete healing.
- Cure rate of all lesions.

- Incidence and severity of adverse events.

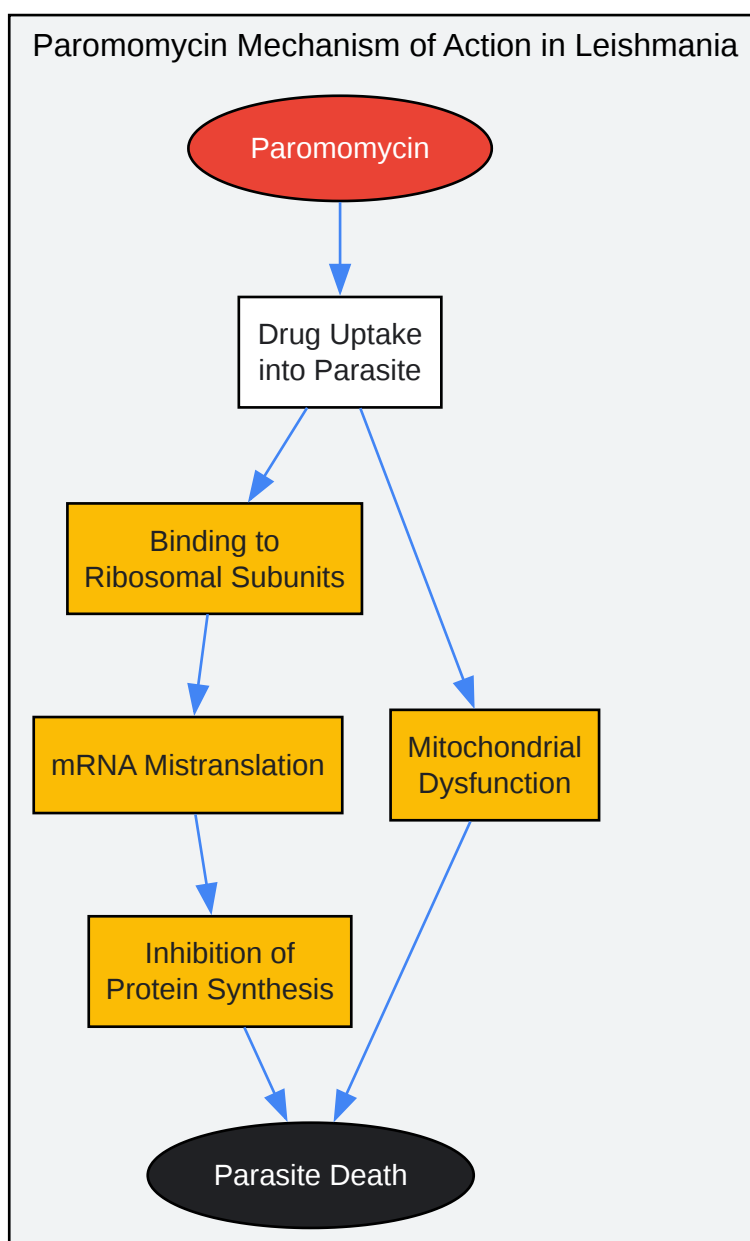


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Caption: A typical workflow for a Phase 3 clinical trial of topical paromomycin.

Mechanism of Action

Paromomycin is an aminoglycoside antibiotic that inhibits protein synthesis.[8] Its precise mechanism against Leishmania is not fully elucidated but is believed to involve multiple pathways. The primary mode of action is the binding to ribosomal RNA subunits within the parasite, leading to mistranslation of mRNA and subsequent inhibition of protein synthesis, ultimately causing parasite death.[8][22] Some studies also suggest that paromomycin may disrupt the parasite's mitochondrial membrane potential and respiratory functions.[8][22]



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Caption: Simplified diagram of Paromomycin's anti-leishmanial action.

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